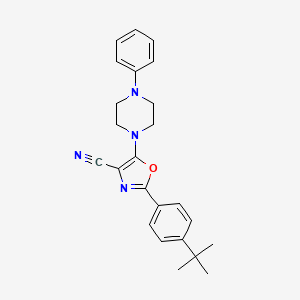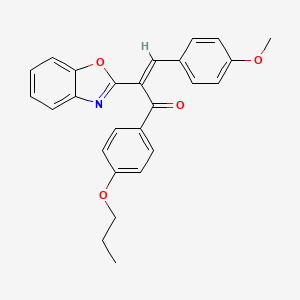![molecular formula C23H23FN4O3 B11147552 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B11147552.png)
2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone: , also known by its chemical structure, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of a piperazine derivative with a pyridazinone moiety. The fluorophenyl group and methoxyphenyl group are introduced during the synthetic process.
Reaction Conditions: The specific reaction conditions depend on the synthetic route chosen. Typically, these involve suitable solvents, catalysts, and temperature control.
Industrial Production: While I don’t have direct information on large-scale industrial production methods, research laboratories often synthesize this compound for scientific investigations.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the functional groups, affecting its properties.
Substitution: Substituents on the phenyl rings can be replaced, altering the compound’s reactivity.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium methoxide).
Major Products: The specific products formed depend on the reaction conditions and the substituents present. These could include derivatives with altered functional groups or stereochemistry.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its structural features.
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for interactions with biological targets.
Mecanismo De Acción
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, researchers often compare this compound with related pyridazinones, piperazines, and phenyl-substituted derivatives. Its unique combination of functional groups sets it apart.
Propiedades
Fórmula molecular |
C23H23FN4O3 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C23H23FN4O3/c1-31-21-5-3-2-4-19(21)20-10-11-22(29)28(25-20)16-23(30)27-14-12-26(13-15-27)18-8-6-17(24)7-9-18/h2-11H,12-16H2,1H3 |
Clave InChI |
OSEPLBKOKQRYDN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-({[1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazolin-3(1H)-yl]carbonyl}amino)benzoate](/img/structure/B11147475.png)
![N~1~-(3,4-dimethoxyphenethyl)-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide](/img/structure/B11147477.png)
![5-bromo-N-[2-(2-pyridyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide](/img/structure/B11147482.png)
![2-{(3Z)-3-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11147483.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B11147485.png)
![(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11147492.png)


![N,N'-Bis({[(prop-2-EN-1-YL)carbamothioyl]amino})hexanediamide](/img/structure/B11147532.png)
![Methyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate](/img/structure/B11147539.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11147543.png)

![7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11147551.png)
![N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine](/img/structure/B11147558.png)
